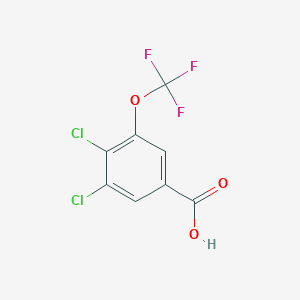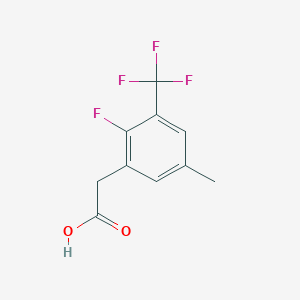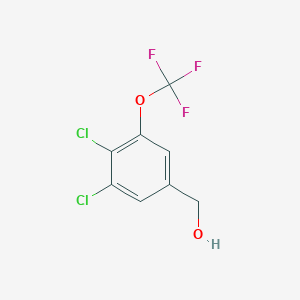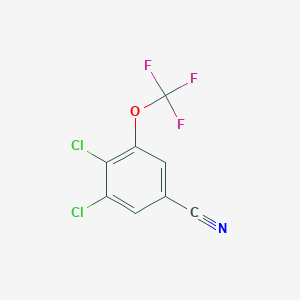
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by a boron atom attached to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters depend on the specific structure of the organic group attached to the boron atom. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
- This is a type of carbon-carbon bond forming reaction widely used in organic chemistry .
- The boronic acid acts as a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- The methods involve the use of a palladium catalyst and a base .
- The outcomes include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
- Organoboranes have been used in a wide range of natural product syntheses .
- The methods often involve the use of a transition metal catalyst and a base .
- The outcomes can include complex natural products with multiple stereocenters .
- Boronic acids can be used in the preparation of metal complex catalysts .
- The methods involve the reaction of the boronic acid with a metal precursor .
- The outcomes can include catalysts for a variety of other reactions .
- Boronic acids can be used in the synthesis of arsole derivatives .
- The methods involve the reaction of the boronic acid with an arsenic precursor .
- The outcomes can include compounds with interesting photophysical properties .
- Boronic acids can be used in the preparation of n-type polymers .
- The methods involve the polymerization of boronic acid monomers .
- The outcomes can include materials for use in electronics .
Suzuki–Miyaura Coupling
Natural Product Syntheses
Preparation of Metal Complex Catalysts
Synthesis of Arsole Derivatives
Preparation of N-Type Polymers
Synthesis of Inhibitors
- This is a type of carbon-nitrogen bond forming reaction .
- The boronic acid acts as an organoboron reagent .
- The methods involve the use of a rhodium catalyst .
- The outcomes include the formation of cyclic amines, which are important in pharmaceuticals .
- This is a type of carbon-carbon bond forming reaction .
- The boronic acid acts as an organoboron reagent .
- The methods involve the use of a palladium catalyst .
- The outcomes include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Rhodium-Catalyzed Intramolecular Amination
Pd-Catalyzed Direct Arylation
Synthesis of Benzo[b]arsole Derivatives
- Boronic acids can be used in the preparation of these metal complexes .
- The methods involve the reaction of the boronic acid with a metal precursor .
- The outcomes can include catalysts for the Suzuki-Miyaura cross-coupling reactions .
- Boronic acids can be used in the preparation of n-type polymers .
- The methods involve the polymerization of boronic acid monomers .
- The outcomes can include materials for use in solar cells .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research and application of boronic esters could involve the development of new synthesis methods and the exploration of new reactions. For example, the development of a well-defined protocol for the protodeboronation of alkyl boronic esters could open up new possibilities in organic synthesis .
Eigenschaften
IUPAC Name |
2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWXSQBCICTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125152 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
956034-22-3 | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



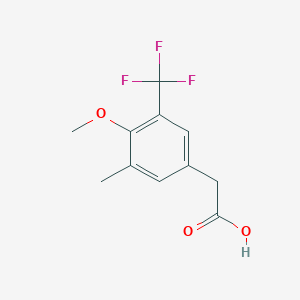
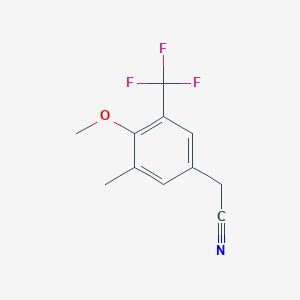
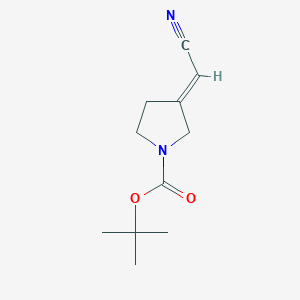
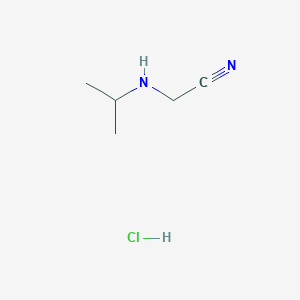
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)
![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
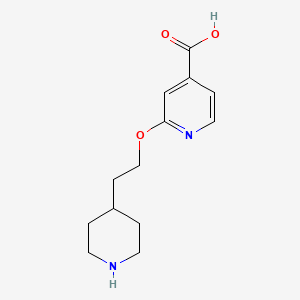
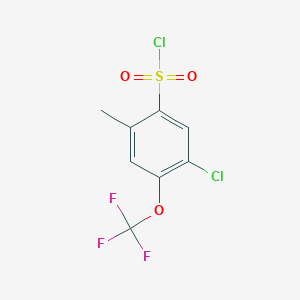
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
